2-Methyloctan-2-amine
Description
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2,3)10/h4-8,10H2,1-3H3 |
InChI Key |
OHMXXZIUOWNPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)N |
Origin of Product |
United States |
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 Methyloctan 2 Amine
Nucleophilic Reactivity in Organic Transformations
The lone pair of electrons on the nitrogen atom of 2-Methyloctan-2-amine confers nucleophilic character to the molecule. However, the bulky tertiary octyl group sterically hinders the approach of electrophiles to the nitrogen atom. This steric hindrance plays a crucial role in modulating its nucleophilic reactivity, making it less reactive than unhindered primary amines in many cases. masterorganicchemistry.comfiveable.me The interplay between the electronic effects of the alkyl group, which enhances electron density on the nitrogen, and the steric effects, which impede bond formation, is a central theme in understanding the nucleophilicity of this amine. osti.gov
Alkylation Reactions
The reaction of primary amines with alkyl halides is a common method for the synthesis of more substituted amines. However, the direct alkylation of primary amines often leads to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the product amine being more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org In the case of a sterically hindered primary amine like this compound, the rate of the initial alkylation is expected to be slower compared to less bulky amines. This steric hindrance may also disfavor overalkylation to some extent. msu.edu
The synthesis of monosubstituted secondary amines from sterically hindered primary amines can be challenging and may require specific strategies, such as using a large excess of the primary amine or employing catalytic systems designed for selective monoalkylation. rsc.org For instance, palladium-catalyzed arylation has been successfully applied to hindered primary amines, demonstrating that with the right catalytic system, C-N bond formation can be achieved efficiently. nih.gov
Table 1: Representative Alkylation Reactions of this compound
| Alkylating Agent | Expected Product | Reaction Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | N-Methyl-2-methyloctan-2-amine | Typically requires forcing conditions due to steric hindrance |
| Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl-2-methyloctan-2-amine | May require elevated temperatures and a base to neutralize the HBr formed |
Acylation Reactions
Primary amines readily undergo acylation with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is generally highly efficient and, unlike alkylation, does not proceed to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group.
For this compound, acylation is expected to proceed to completion, although the reaction rate might be diminished due to the steric bulk around the amino group. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl).
Table 2: Expected Products from Acylation of this compound
| Acylating Agent | Expected Amide Product |
|---|---|
| Acetyl chloride (CH₃COCl) | N-(2-Methyloctan-2-yl)acetamide |
| Benzoyl chloride (C₆H₅COCl) | N-(2-Methyloctan-2-yl)benzamide |
Primary amines are effective nucleophiles for the ring-opening of electrophilic three-membered rings, such as epoxides. This reaction proceeds via an S(_N)2 mechanism, where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. researchgate.net
In the case of this compound, its reaction with an unsymmetrical epoxide is expected to exhibit high regioselectivity. The nucleophilic attack will preferentially occur at the less sterically hindered carbon atom of the epoxide. youtube.com The rate of this reaction will likely be slower than that of less hindered amines due to the steric encumbrance of the tertiary octyl group. The reaction is typically carried out in a protic solvent, which can protonate the oxygen of the epoxide, making it more electrophilic, and also participate in the proton transfer steps of the mechanism.
Table 3: Representative Ring-Opening Reactions of Epoxides with this compound
| Epoxide | Expected β-Amino Alcohol Product |
|---|---|
| Propylene oxide | 1-((2-Methyloctan-2-yl)amino)propan-2-ol |
| Styrene oxide | 2-((2-Methyloctan-2-yl)amino)-1-phenylethan-1-ol |
As a primary amine, this compound readily reacts with acids in a simple acid-base reaction to form the corresponding ammonium salt. This protonation of the nitrogen lone pair results in the formation of a 2-methyloctan-2-ammonium ion.
Further alkylation of the primary amine can lead to the formation of secondary, tertiary, and ultimately, quaternary ammonium salts. The synthesis of a quaternary ammonium salt from a primary amine requires exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide. masterorganicchemistry.com This process is known as the Menshutkin reaction when a tertiary amine is converted to a quaternary ammonium salt. wikipedia.org
For this compound, achieving full quaternization to the tetraalkylammonium salt would likely require forcing conditions due to the increasing steric hindrance with each successive alkylation. The formation of the quaternary ammonium salt is significant as it transforms the amino group into a good leaving group, which can then undergo elimination reactions, such as the Hofmann elimination. libretexts.org
Basic Properties and Proton Transfer Equilibrium
The basicity of an amine is a measure of its ability to accept a proton. This property is quantified by the pKa of its conjugate acid (R-NH₃⁺). The lone pair of electrons on the nitrogen atom is responsible for this basic character.
The pH of the surrounding environment plays a critical role in determining the protonation state of this compound. In acidic conditions (pH < pKa), the amine will exist predominantly in its protonated, water-soluble ammonium form. Conversely, in basic conditions (pH > pKa), the unprotonated, free amine form will be the major species. This pH-dependent equilibrium is crucial in various applications, including extraction and catalysis.
Table 4: pKa Values of Conjugate Acids of Representative Aliphatic Amines
| Amine | Structure | pKa of Conjugate Acid |
|---|---|---|
| Ammonia (B1221849) | NH₃ | 9.25 |
| Ethylamine | CH₃CH₂NH₂ | 10.67 |
| Propylamine | CH₃(CH₂)₂NH₂ | 10.69 |
| Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 |
Amines are widely used as bases in organic synthesis. Sterically hindered amines are particularly valuable as "non-nucleophilic bases." wikipedia.org Their bulky structure prevents them from acting as nucleophiles and reacting with electrophilic centers in the reaction mixture, allowing them to function solely as proton acceptors. msu.edu
Given its structure with a primary amino group attached to a tertiary carbon, this compound has the potential to act as a sterically hindered base. While it is still nucleophilic to some extent (as it is a primary amine), its steric bulk would make it a candidate for reactions where a mild, hindered base is required to scavenge protons without competing in nucleophilic side reactions. Its utility in this role would depend on the specific steric and electronic requirements of the reaction. It can be compared to other hindered bases like Hünig's base (N,N-diisopropylethylamine), although the latter is a tertiary amine and thus less nucleophilic. wikipedia.org
Oxidation and Reduction Chemistry of Tertiary Amines
The oxidation and reduction chemistry of tertiary amines, such as this compound, is characterized by the reactivity of the nitrogen lone pair and the adjacent carbon-hydrogen bonds. These reactions are fundamental to both synthetic transformations and metabolic processes.
Amine Oxidation to N-Oxides and Nitrones
Tertiary amines are readily oxidized to form amine N-oxides. thieme-connect.dewikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. The nitrogen atom in the resulting N-oxide is tetracoordinate. thieme-connect.de A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) being common choices. wikipedia.org
The oxidation is generally considered to be a mild and efficient process. For instance, flavin-catalyzed oxidation of tertiary amines using hydrogen peroxide has been shown to be a highly effective method, yielding the corresponding N-oxides in fast and selective reactions. acs.orgresearchgate.net Ruthenium-catalyzed oxidation with molecular oxygen is another effective method for this transformation. asianpubs.org
The general mechanism for the oxidation of a tertiary amine to its N-oxide is depicted below:
Step 1: The nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid).
Step 2: A proton transfer typically occurs, leading to the formation of the amine N-oxide and the corresponding carboxylic acid.
While the formation of N-oxides is the primary oxidation pathway for tertiary amines, further oxidation to nitrones is not a typical reaction for tertiary amines that lack an α-hydrogen on one of the alkyl groups, which is the case for this compound at the quaternary carbon. Nitrone formation generally occurs from the oxidation of secondary amines or hydroxylamines.
Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., flavin, methyltrioxorhenium) in a suitable solvent like methanol. | acs.orgasianpubs.org |
| meta-Chloroperoxybenzoic acid (mCPBA) | Typically carried out in chlorinated solvents like dichloromethane (B109758) at or below room temperature. | wikipedia.org |
| Caro's acid (peroxymonosulfuric acid) | A strong oxidizing agent used in specific applications. | wikipedia.org |
| Dioxiranes (e.g., dimethyldioxirane, DMD) | Effective for rapid and quantitative conversion at low temperatures. | asianpubs.org |
Dehydrogenation and Fragmentation Reactions
Dehydrogenation: Tertiary amines can undergo dehydrogenation, which involves the removal of hydrogen atoms, typically from the α- and β-positions, to form enamines. This transformation often requires the use of a catalyst. For example, pincer-ligated iridium complexes have been shown to be efficient catalysts for the dehydrogenation of tertiary amines. chemrxiv.org The proposed mechanism for this catalytic process involves the oxidative addition of an α-C-H bond to the metal center, followed by a rate-determining β-C-H elimination. chemrxiv.org Electrochemical methods have also been developed for the dehydrogenation of amines on surfaces like nickel oxyhydroxide (NiOOH). acs.org
Fragmentation: In mass spectrometry, tertiary amines undergo characteristic fragmentation reactions, which are useful for their structural elucidation. The most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.com This process is initiated by the ionization of the nitrogen lone pair, leading to a radical cation. The subsequent cleavage of the α-C-C bond results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. libretexts.orgwhitman.edu For this compound, α-cleavage could lead to the loss of a methyl or a hexyl radical.
Catalytic Roles and Ligand Properties in Metal-Mediated Processes
The steric and electronic properties of this compound, a bulky tertiary amine, suggest its potential utility in metal-mediated processes, either as a ligand or as an organocatalyst.
As a Ligand in Organometallic Chemistry
Tertiary amines can function as ligands in organometallic chemistry by donating their lone pair of electrons to a metal center. The steric bulk of the amine can significantly influence its coordination properties and the reactivity of the resulting metal complex. Bulky amines can be advantageous in certain catalytic reactions by promoting specific reaction pathways or enhancing catalyst stability. galchimia.comnih.gov
For instance, in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, tertiary amine ligands can play a crucial role. The coordination of the amine to the palladium center can influence the rates of oxidative addition and reductive elimination. acs.org The steric hindrance provided by a bulky amine like this compound could potentially be exploited to control the coordination number of the metal and facilitate challenging coupling reactions. However, excessive steric bulk can also hinder coordination to the metal center. researchgate.net The balance between steric and electronic effects is therefore critical for the design of effective ligands.
Table 2: Factors Influencing the Ligand Properties of Tertiary Amines
| Property | Effect on Metal Coordination | Reference |
|---|---|---|
| Basicity (pKa) | More basic amines are generally stronger electron donors and form more stable metal complexes. | acs.org |
| Steric Bulk (Cone Angle) | Increased steric bulk can lead to weaker metal-ligand bonds due to steric repulsion. However, it can also be used to control reactivity and selectivity. | acs.org |
| Denticity | Polydentate amines (containing multiple nitrogen donors) generally form more stable complexes (chelate effect) than monodentate amines. | nih.gov |
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. wikipedia.org While secondary amines are more commonly employed in enamine and iminium ion catalysis, tertiary amines can also play a role in organocatalysis, often as Brønsted or Lewis bases. youtube.comnih.gov
A bulky tertiary amine like this compound could potentially function as a non-nucleophilic base to promote reactions that are sensitive to more nucleophilic amines. Its steric hindrance would prevent it from participating in unwanted side reactions. For example, it could be used to deprotonate substrates to generate reactive intermediates without itself undergoing addition to electrophiles. The development of chiral tertiary amines has also opened up possibilities for their use in asymmetric organocatalysis. nih.gov
Thermal and Photochemical Decomposition Pathways
Thermal Decomposition: Tertiary amines are generally more thermally stable than primary and secondary amines. nih.gov This increased stability is attributed to the absence of N-H bonds, which can participate in certain degradation pathways. In the context of industrial applications like CO2 capture, tertiary amines exhibit lower degradation rates at elevated temperatures compared to their primary and secondary counterparts. mdpi.comresearchgate.net However, at sufficiently high temperatures, thermal degradation can still occur. The decomposition of polymethacrylates with tertiary amine side groups has been shown to proceed via cleavage of the ester linkage, releasing the tertiary amine. cnrs.fr For a simple tertiary amine like this compound, decomposition at high temperatures would likely involve C-N and C-C bond cleavage, leading to a mixture of smaller hydrocarbon fragments.
Photochemical Decomposition: The photochemical decomposition of tertiary amines can be initiated by the absorption of ultraviolet light. This can lead to the formation of an excited state, which can then undergo various reactions. One common pathway is photoinduced electron transfer, where the excited amine donates an electron to an acceptor molecule, forming an amine radical cation. stackexchange.com This radical cation can then undergo deprotonation at an α-carbon to form an α-aminoalkyl radical. researchgate.net Studies on quaternary ammonium salts derived from tertiary amines have shown that photodecomposition can proceed through a heterolytic mechanism, leading to the generation of the free tertiary amine. researchgate.net
Applications of 2 Methyloctan 2 Amine As a Versatile Chemical Synthon and Precursor
A Latent Building Block in the Synthesis of Complex Organic Molecules
The inherent structure of 2-Methyloctan-2-amine, featuring a tertiary carbon attached to a primary amine, suggests its potential as a building block for introducing sterically hindered moieties into larger molecules. This characteristic is often sought after in the design of bioactive compounds to enhance stability or modulate receptor interactions.
Precursor for Pharmaceutical Intermediates
In the realm of pharmaceutical development, primary amines are crucial intermediates for the synthesis of a vast array of active pharmaceutical ingredients (APIs). Generally, alkylamines are pivotal in forming amides, sulfonamides, and other nitrogen-containing functional groups common in drug molecules. emergenresearch.com The bulky 2-methyloctyl group of this compound could theoretically be incorporated to create novel scaffolds. However, there is no specific data available in the reviewed literature detailing its use in the synthesis of any pharmaceutical intermediates. While the synthesis of various amine derivatives for potential antimicrobial or anticancer agents is a vibrant area of research, studies have focused on other amine structures like thiazol-2-amine and benzo[d]thiazol-2-amine derivatives. nanobioletters.comderpharmachemica.comnih.govnih.gov
Intermediate in Agrochemical Development
Similar to pharmaceuticals, the agrochemical industry relies on a diverse toolkit of chemical intermediates to develop new pesticides, herbicides, and fungicides. Alkylamines are frequently employed in the synthesis of these active ingredients. emergenresearch.com For instance, tertiary amines like trioctylamine (B72094) are utilized in the preparation of agrochemicals. atamanchemicals.comwikipedia.org The lipophilic nature of the octyl chain in this compound could potentially enhance the efficacy and soil penetration of agrochemical formulations. Despite this theoretical advantage, no specific research or patents were identified that document the use of this compound in agrochemical development.
Constituent in Specialty Chemical Formulations
Specialty chemicals encompass a wide range of products with specific functions, including surfactants, corrosion inhibitors, and lubricant additives. Long-chain and branched alkylamines are known to be valuable in these formulations. jrhessco.comeastman.com For example, tert-Octylamine finds application as a corrosion inhibitor and in the synthesis of other chemical compounds. guidechem.comgoogle.com The structure of this compound suggests it could function as a surfactant or a component in specialty formulations requiring a branched, hydrophobic amine. However, specific data on its inclusion in such formulations is not available in the current body of scientific literature.
A Theoretical Role in Polymer Chemistry and Material Science
The amine functionality of this compound provides a reactive site that could potentially be exploited in polymer chemistry. Amines are widely used as monomers, cross-linking agents, and additives to modify the properties of polymers.
Monomer or Cross-linking Agent in Polymer Synthesis
Primary amines can react with various functional groups, such as epoxides and isocyanates, to form polymer chains or cross-linked networks. The structure of this compound could introduce unique properties to polymers, such as increased hydrophobicity and altered mechanical characteristics due to its branched structure. Long-chain alkylamines have been used to modify the properties of materials, for instance, in the preparation of perovskite nanocrystals. nsf.gov However, there is no specific evidence of this compound being used as a monomer or cross-linking agent in any published polymer synthesis.
Additive for Polymer Modification and Processing
Amines can be incorporated into polymers as additives to impart specific functionalities, such as antistatic properties, improved dyeability, or enhanced adhesion. The long alkyl chain of this compound might serve as an internal plasticizer or a surface-modifying agent. While long-chain alkylamine-functionalized materials are used in various applications, including purification of nucleic acids, there is no specific mention of this compound in this context. purebiotechllc.com
Utilization in Solvent Systems and Extraction Processes
While specific studies detailing the use of this compound as a solvent or in extraction processes are not prominent in the literature, the broader class of alkylamines is well-established in these roles, particularly for liquid-liquid extraction. Tertiary alkyl primary amines are of interest due to their basicity and solubility characteristics.
Theoretical and Comparative Research Findings:
Amines can function as extractants, especially for the recovery of metals or acidic compounds from aqueous solutions. The efficiency of such processes depends on the amine's structure, basicity, and the nature of the diluent used. For instance, tertiary amines like tri-n-octylamine have been studied for the extraction of cobalt from acidic chloride media and carboxylic acids from water.
The basic nitrogen atom of this compound can be protonated to form an ammonium (B1175870) salt, which can then pair with an anionic species (like a metal-chloride complex or a carboxylate) to facilitate its transfer from an aqueous phase to an organic solvent phase. The bulky, sterically hindered alkyl group of this compound would enhance its solubility in nonpolar organic solvents, a crucial property for an extractant. However, this same steric hindrance might affect the kinetics and efficiency of the extraction compared to less hindered amines.
The potential utility of amines in solvent systems extends to specialized applications like Temperature Swing Solvent Extraction (TSSE), a method for desalination. This technique relies on the differential affinity of amines for water at different temperatures. While studies have compared the performance of secondary and tertiary amines in TSSE, specific data on this compound is not available. gaacademy.org
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure Type |
|---|---|---|---|
| This compound | C₉H₂₁N | 143.27 | Primary Amine (Tertiary Alkyl) |
| tert-Octylamine (Isomer) | C₈H₁₉N | 129.24 | Primary Amine (Tertiary Alkyl) |
Data is based on theoretical calculations and standard chemical information.
Contributions to Fragrance and Flavor Precursor Synthesis
The application of this compound as a precursor in the synthesis of fragrance and flavor compounds is not documented in scientific or perfumery literature. Generally, compounds used in this industry must possess specific olfactory properties or be efficiently convertible into compounds that do.
Research Findings on Amine-Based Precursors:
Primary amines are known to react with aldehydes and ketones, which are common components of fragrance formulations, to form imines (also known as Schiff bases). This reaction is a condensation reaction that involves the elimination of a water molecule. googleapis.com These imine compounds can be less volatile and have a weaker odor than the original aldehyde or ketone. Over time, particularly in the presence of moisture, the imine can hydrolyze, slowly releasing the original fragrance molecule. This mechanism makes amine-based reaction products useful for achieving a delayed or controlled release of a scent, for example in fabric softeners or cleaning products. googleapis.com
The suitability of an amine for this purpose depends on several factors, including its own odor profile and its reactivity. A key requirement is that the amine itself should have a low odor intensity so as not to interfere with the released fragrance. googleapis.com While the synthesis of imines is a general reaction for primary amines, there is no specific evidence to suggest that this compound has been utilized for this purpose. The potential for fishy or unpleasant off-odors, common with some amines, could make it unsuitable for applications in fragrance and flavor.
Computational Chemistry and Theoretical Characterization of 2 Methyloctan 2 Amine
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a quantitative description of the electron distribution within 2-Methyloctan-2-amine. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic energy and wavefunction.
For a molecule like this compound, a common approach would be to use DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). This level of theory offers a good balance between computational cost and accuracy for predicting the properties of organic molecules.
Molecular Orbital Analysis and Charge Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, in contrast, would likely be distributed over the carbon backbone.
A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges on each atom. This provides a quantitative measure of the charge distribution. The nitrogen atom is expected to carry a partial negative charge, while the hydrogen atoms of the amine group and the adjacent carbon atoms will have partial positive charges.
Table 1: Theoretical Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
Note: The values in this table are hypothetical and representative of what a DFT calculation might yield. They are intended for illustrative purposes.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom, corresponding to its lone pair of electrons. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential. The long alkyl chain would have a relatively neutral potential. This visualization confirms the amine group as the primary site for electrophilic interaction.
Conformational Analysis and Energy Minimization
The flexibility of the octyl chain in this compound means that the molecule can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Identification of Stable Conformers
Computational methods can be used to perform a systematic search for the most stable conformers of this compound. This involves rotating the molecule around its single bonds and calculating the energy of each resulting conformation. The conformations that correspond to energy minima on the potential energy surface are the stable conformers.
For this compound, the most stable conformer would likely have the long alkyl chain in a staggered, anti-periplanar arrangement to minimize steric hindrance. The relative orientation of the methyl group on the second carbon and the amine group will also significantly influence the conformational energies.
Rotational Barriers and Dynamic Behavior
The energy barriers between different conformers determine the dynamic behavior of the molecule. These rotational barriers can be calculated by identifying the transition state structures that connect the stable conformers. The height of the energy barrier indicates the ease with which the molecule can convert from one conformation to another. For a flexible molecule like this compound, many of these rotational barriers are expected to be low, allowing for rapid interconversion between conformers at room temperature.
Table 2: Relative Energies of Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 0.85 |
Note: The values in this table are hypothetical and for illustrative purposes to represent the expected relative energies of different conformers.
Spectroscopic Property Predictions and Interpretations
Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, computational methods can aid in the identification and characterization of this compound.
Theoretical predictions of the infrared (IR) spectrum can be obtained by calculating the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding intensities. The calculated spectrum can then be compared to an experimental spectrum to aid in the assignment of the observed absorption bands. For this compound, characteristic vibrational modes would include the N-H stretching and bending frequencies of the amine group, as well as the C-H stretching and bending modes of the alkyl chain.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. The predicted chemical shifts can be correlated with the electronic environment of each nucleus.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Symmetric Stretch | 3350 |
| N-H Asymmetric Stretch | 3420 |
| C-H Stretch (Alkyl) | 2850-2960 |
Note: These are representative frequencies and would be subject to scaling factors in a detailed computational study to better match experimental data.
Vibrational Frequencies (IR, Raman)
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. For this compound, a tertiary amine, the most characteristic vibrational modes are associated with the C-N and C-H bonds.
Infrared (IR) Spectroscopy: As a tertiary amine, this compound lacks N-H bonds, and therefore, its IR spectrum will be devoid of the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The most diagnostic peaks for this molecule would be the C-N stretching vibrations and various C-H vibrational modes.
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines typically appears in the region of 1020-1250 cm⁻¹. orgchemboulder.comlibretexts.org For a sterically hindered tertiary amine like this compound, the C-N stretching frequency would be influenced by the mass of the attached alkyl groups.
C-H Stretching and Bending: The molecule contains numerous C-H bonds within its methyl and octyl groups. The C-H stretching vibrations from the alkyl chains are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups will appear in the 1350-1470 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations within the octyl chain and the symmetric C-N stretching modes are expected to be more prominent in the Raman spectrum. The symmetric C-H stretching vibrations will also show strong Raman activity.
A hypothetical table of the most prominent calculated vibrational frequencies for a molecule structurally similar to this compound, such as a tertiary amine with a bulky alkyl group, is presented below. These values are based on typical ranges for such functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric C-H Stretch (CH₃) | 2960 - 2980 | Medium | Medium |
| Symmetric C-H Stretch (CH₃, CH₂) | 2870 - 2890 | Medium | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium | Weak |
| CH₃ Asymmetric Bending | 1440 - 1460 | Medium | Weak |
| CH₃ Symmetric Bending (Umbrella) | 1370 - 1380 | Medium to Strong | Weak |
| C-N Stretch | 1180 - 1250 | Medium | Medium to Strong |
| C-C Stretch (backbone) | 800 - 1100 | Weak | Strong |
This table is illustrative and based on general values for similar organic molecules.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei. The predicted ¹H and ¹³C NMR chemical shifts for this compound are discussed below.
N-C(CH₃)₂ Protons: The protons of the two methyl groups attached to the quaternary carbon adjacent to the nitrogen would be equivalent and appear as a singlet. Their chemical shift would be downfield compared to a simple alkane due to the deshielding effect of the nitrogen atom.
Octyl Chain Protons: The protons along the octyl chain would appear as a series of multiplets. The methylene group protons closest to the nitrogen atom would be the most deshielded and appear at a higher chemical shift. The chemical shifts of the other methylene groups would progressively decrease as their distance from the nitrogen atom increases. The terminal methyl group of the octyl chain would appear as a triplet at the most upfield position.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Quaternary Carbon: The quaternary carbon atom bonded to the nitrogen would be significantly deshielded.
Methyl Carbons: The carbons of the two methyl groups attached to the quaternary carbon would be equivalent.
Octyl Chain Carbons: The carbons of the octyl chain would show distinct signals, with the carbon atom closest to the nitrogen being the most deshielded.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated based on computational models and data for analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C(CH₃)₂-N | ~1.1 - 1.3 (singlet) | ~50 - 60 (quaternary) |
| -C(CH₃)₂-N | ~25 - 35 | |
| -N-CH₂- | ~2.3 - 2.5 (triplet) | ~45 - 55 |
| -CH₂- (adjacent to N-CH₂) | ~1.3 - 1.5 (multiplet) | ~30 - 40 |
| Other -CH₂- groups | ~1.2 - 1.4 (multiplet) | ~20 - 30 |
| Terminal -CH₃ | ~0.8 - 0.9 (triplet) | ~10 - 15 |
These predicted values are estimates. Actual experimental values may vary.
Reaction Mechanism Elucidation and Transition State Analysis
The reactivity of this compound is largely dictated by the steric hindrance around the nitrogen atom and the basicity of its lone pair of electrons. Computational studies can provide valuable insights into the mechanisms of reactions involving this compound.
Reaction Energetics and Kinetic Parameters
Due to the bulky tertiary alkyl group, this compound is a sterically hindered amine. mdpi.comnih.gov This steric hindrance significantly impacts its nucleophilicity. While the nitrogen lone pair is available for protonation, making it a good base, its ability to participate in reactions requiring nucleophilic attack on a carbon center (like S_N2 reactions) is greatly diminished. msu.edulibretexts.org
Computational modeling of reactions involving this compound would focus on determining the activation energies (E_a) and reaction enthalpies (ΔH_rxn) for plausible pathways. For example, in an acid-base reaction, the transition state would be very early, resembling the reactants, with a low activation barrier. In contrast, for a hypothetical S_N2 reaction with an alkyl halide, the calculated activation energy would be very high due to severe steric repulsion in the transition state.
| Reaction Type | Reactants | Plausible Mechanism | Predicted Activation Energy | Predicted Reaction Enthalpy |
| Protonation | This compound + H₃O⁺ | Proton Transfer | Low | Exothermic |
| S_N2 Alkylation | This compound + CH₃I | S_N2 | Very High | Endothermic |
| Elimination | Quaternary ammonium (B1175870) salt of the amine | E2 | High | Endothermic |
This table provides a qualitative prediction of energetic parameters.
Solvation Effects on Reactivity
The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reactivity of this compound.
Protic vs. Aprotic Solvents: In protic solvents (e.g., water, ethanol), the nitrogen lone pair can be stabilized by hydrogen bonding, which can slightly decrease its basicity and nucleophilicity. researchgate.net However, protic solvents can also stabilize charged transition states and intermediates, potentially accelerating certain reactions.
Polar vs. Nonpolar Solvents: Polar solvents would be expected to stabilize any charged species, including protonated amine or transition states with significant charge separation. Reactions that involve a change in polarity during the course of the reaction will be particularly sensitive to the solvent's dielectric constant. For instance, the formation of a quaternary ammonium salt from the amine and an alkyl halide would be favored in polar solvents that can stabilize the charged product. researchgate.netaip.org
Computational studies on the quaternization of tertiary amines have shown that both the initial state and the transition state are affected by the solvent, with polar solvents generally favoring the reaction. researchgate.net The choice of solvent can therefore be critical in controlling the outcome and efficiency of reactions involving sterically hindered amines like this compound.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Methyloctan 2 Amine
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of 2-Methyloctan-2-amine. It provides not only the molecular weight but also crucial information regarding the elemental composition and fragmentation patterns, which are vital for structural confirmation and isomer differentiation.
Fragmentation Pathways and Isomer Differentiation
In mass spectrometry, the energetically unstable molecular ion of this compound (C9H21N) undergoes fragmentation, breaking into smaller, more stable pieces. chemguide.co.uk The fragmentation pattern is highly characteristic and serves as a molecular fingerprint. For aliphatic amines, the most prominent fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. libretexts.org
The structure of this compound features a tertiary amine where the α-carbon (C2) is bonded to a methyl group (C1), a hexyl group (C3-C8), and the amino group. Two primary α-cleavage pathways are predicted:
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the loss of a methyl radical (mass 15), producing a large fragment with a mass-to-charge ratio (m/z) of 128.
Loss of a hexyl radical (•C₆H₁₃): Cleavage of the C2-C3 bond leads to the loss of a hexyl radical (mass 85), generating a smaller, highly stable iminium cation with an m/z of 58. This fragment is often the most abundant ion (the base peak) in the mass spectrum.
This distinct fragmentation pattern allows for the clear differentiation of this compound from its structural isomers. For instance, a primary amine like 1-aminooctane would exhibit a characteristic base peak at m/z 30 due to the formation of the [CH₂NH₂]⁺ ion. libretexts.org Secondary amines, such as N-methyloctan-2-amine, would show different fragment masses corresponding to cleavage at the nitrogen atom. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Fragmentation Pathway |
| Molecular Ion [M]⁺ | [C₉H₂₁N]⁺ | 143 | Electron Ionization |
| [M-15]⁺ | [CH₃(CH₂)₅C(CH₃)=NH₂]⁺ | 128 | α-cleavage: Loss of •CH₃ |
| [M-85]⁺ | [CH₃C(CH₃)=NH₂]⁺ | 58 | α-cleavage: Loss of •C₆H₁₃ |
Accurate Mass Measurement for Elemental Composition
HRMS provides the ability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant isotopes.
For this compound, the elemental formula is C₉H₂₁N. The calculated monoisotopic mass is 143.16740 Da. nih.govnih.gov An HRMS measurement yielding a mass value this precise would confirm this elemental composition, effectively ruling out other potential formulas that might have the same nominal mass. For example, a compound with the formula C₈H₁₇O₂ has a nominal mass of 145 but a distinct exact mass of 145.12288 Da. This capability is crucial for confirming the identity of the compound in complex matrices or when analyzing unknown samples.
Table 2: Accurate Mass Data for this compound and Key Fragments
| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |
| Molecular Ion [M]⁺ | C₉H₂₁N | 143.16740 |
| [M-15]⁺ | C₈H₁₈N | 128.14393 |
| [M-85]⁺ | C₃H₈N | 58.06568 |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-dimensional NMR Techniques (e.g., 2D-NMR for connectivity)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types and numbers of protons and carbons, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, establishing the connectivity of adjacent protons. For this compound, COSY would show correlations between the protons along the hexyl chain, confirming its linear structure.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon resonances based on their corresponding, and often better resolved, proton signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for establishing long-range (2-3 bond) connectivity between protons and carbons. For this compound, HMBC would show correlations from the protons of the C1 methyl group to the quaternary C2 carbon, and from the N-H protons to the C2 carbon, confirming the substitution pattern around the nitrogen atom.
Table 3: Expected 2D-NMR Correlations for Structural Confirmation of this compound
| 2D Experiment | Correlating Nuclei | Key Expected Correlations | Information Gained |
| COSY | ¹H - ¹H | Protons on C3 ↔ C4 ↔ C5 ↔ C6 ↔ C7 ↔ C8 | Confirms connectivity of the hexyl chain |
| HSQC | ¹H - ¹³C | Protons on C1 → C1; Protons on C3 → C3, etc. | Assigns carbon signals based on attached protons |
| HMBC | ¹H - ¹³C | H1 (methyl) → C2; H3 → C2 | Confirms the attachment of the methyl and hexyl groups to the C2 position |
Solid-State NMR for Polymorphic Forms
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. mdpi.com It is particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their characterization is crucial in materials science and pharmaceutical development.
Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different polymorphic forms of this compound. mdpi.com Subtle differences in crystal packing and intermolecular interactions in each polymorph lead to measurable variations in the ¹³C chemical shifts. mdpi.com This allows for the identification and quantification of different polymorphic forms in a bulk sample. Furthermore, advanced ssNMR experiments can provide insights into molecular dynamics and the conformation of the molecule within the crystal lattice. mdpi.com
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from synthesis precursors, byproducts, or other components in a mixture, thereby enabling its purification and quantitative analysis. nih.gov
Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for GC analysis. The choice of a stationary phase (column) is critical for achieving separation from closely related impurities. A non-polar column would separate components based on boiling point, while a polar column would provide separation based on polarity differences. Coupling GC with a mass spectrometer (GC-MS) provides a powerful hyphenated technique for both separation and identification.
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for preparative-scale purification, HPLC is the method of choice. nih.gov A significant challenge for analyzing aliphatic amines like this compound is their lack of a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. This can be overcome by using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization of the amine with a UV-active reagent can be performed. mdpi.com The most sensitive and specific approach is coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase (Example) | Detector | Application |
| Gas Chromatography (GC) | DB-5 (non-polar), WAX (polar) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity testing, separation of volatile isomers and impurities |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | ELSD, CAD, MS | Analysis of non-volatile impurities, preparative purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ninhydrin stain, Iodine vapor | Rapid monitoring of reaction progress and fraction analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. For primary amines, which can exhibit peak tailing due to their polarity and interaction with silanol groups on the column, derivatization is often employed. bre.comresearchgate.net Acylation or silylation can increase volatility and improve chromatographic peak shape. researchgate.net However, direct analysis is also possible using specialized columns.
Following separation in the GC column, the eluted compounds enter the mass spectrometer. In the ion source, molecules are ionized, typically through electron ionization (EI), which generates a unique fragmentation pattern. This pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries like the NIST library. academicjournals.org For molecular weight determination, softer ionization techniques like chemical ionization (CI) can be used, which produce less fragmentation and a more prominent molecular ion peak. littlemsandsailing.com
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound.
Table 1: Typical GC-MS Parameters for Primary Amine Analysis
| Parameter | Typical Setting | Purpose |
| Column Type | Capillary column (e.g., ZB-5MS, TRB-FFAP) | Provides high-resolution separation of volatile compounds. academicjournals.org |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. academicjournals.org |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 280°C) | Optimizes separation of compounds with different boiling points. academicjournals.orgmostwiedzy.pl |
| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | EI for structural identification via fragmentation, CI for molecular weight. littlemsandsailing.com |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | Separates ions based on their mass-to-charge ratio for detection. |
| Derivatization (Optional) | Acylation (e.g., with PFPA), Silylation | Improves volatility, thermal stability, and peak shape. researchgate.netscispace.com |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. For primary amines like this compound, reversed-phase HPLC is the most common approach.
In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with buffers to control pH. conicet.gov.ar Since simple aliphatic amines lack a strong chromophore, direct detection using a standard UV-Vis detector is challenging. researchgate.net Consequently, derivatization is almost always necessary to attach a chromophoric or fluorophoric tag to the amine, enabling sensitive detection. conicet.gov.arhelsinki.fi
Common derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). conicet.gov.arhelsinki.fi These reactions, performed either before (pre-column) or after (post-column) the chromatographic separation, yield derivatives that can be detected at low concentrations using UV-Vis or fluorescence detectors. The choice of detector depends on the properties of the derivatizing agent used. Mass spectrometry can also be coupled with HPLC (LC-MS) for highly selective and sensitive detection without the need for derivatization.
Table 2: Common Derivatization Reagents for HPLC Analysis of Amines
| Derivatizing Agent | Detection Method | Advantages |
| o-Phthalaldehyde (OPA) | Fluorescence, UV | Fast reaction, suitable for primary amines. conicet.gov.ar |
| Dansyl Chloride | Fluorescence, UV | Forms stable derivatives, high sensitivity. conicet.gov.ar |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorescence, UV | Provides high sensitivity for both primary and secondary amines. helsinki.fi |
| Ninhydrin | UV-Vis (570 nm) | Classic reagent, often used in post-column derivatization. |
Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives)
The molecular structure of this compound features a tertiary carbon atom bonded to the amine group and two methyl groups. As this carbon atom is not bonded to four different substituents, it is not a chiral center. Therefore, this compound is an achiral molecule and does not exist as enantiomers.
However, chiral chromatography is a critical technique for separating enantiomers of related chiral amines. nih.gov If a derivative of this compound were synthesized that introduced a chiral center, or if one were analyzing a structurally similar chiral amine (e.g., octan-2-amine), this technique would be essential for determining enantiomeric purity.
Chiral separation can be achieved using both GC and HPLC by employing a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. sigmaaldrich.com Common CSPs for amine separation include those based on cyclodextrins, polysaccharides (cellulose or amylose derivatives), or proline derivatives. nih.govnih.gov The choice of CSP and chromatographic conditions (mobile phase, temperature) is crucial for achieving successful enantioseparation. sigmaaldrich.comchromatographyonline.com
Table 3: Examples of Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Principle of Separation | Typical Application |
| Cyclodextrin-based | Inclusion complexation, hydrogen bonding. nih.gov | GC and HPLC separation of various chiral compounds, including amines. |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Hydrogen bonding, dipole-dipole interactions, steric fit. | Broad applicability in HPLC for a wide range of chiral molecules. |
| Pirkle-type (e.g., Proline derivatives) | π-π interactions, hydrogen bonding, dipole stacking. nih.gov | HPLC and GC separation of compounds with aromatic rings. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Ionic interactions, hydrogen bonding. sigmaaldrich.com | HPLC separation of chiral amino acids and amines. |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These techniques provide insights into the electron transfer processes involving the amine functional group.
The analysis typically involves measuring the current that develops in an electrochemical cell as the potential is varied. The amine group can be electrochemically oxidized at a suitable electrode, such as a glassy carbon or boron-doped diamond electrode. mdpi.commdpi.com For aliphatic amines, this oxidation is generally an irreversible process that occurs at a positive potential.
A cyclic voltammogram for this compound would be expected to show an anodic (oxidation) peak during the forward scan, but no corresponding cathodic (reduction) peak on the reverse scan, confirming the irreversibility of the electron transfer. The potential at which this peak occurs is characteristic of the compound's ease of oxidation. Studies on similar amines have shown that the oxidation process is typically diffusion-controlled. mdpi.com By analyzing the relationship between the peak current and the scan rate, information about the number of electrons transferred and the diffusion coefficient of the molecule can be obtained.
Table 5: Electrochemical Parameters for Redox Characterization
| Parameter | Technique | Information Provided |
| Oxidation Potential (Epa) | Cyclic Voltammetry (CV) | The potential at which the amine is oxidized; relates to its redox activity. |
| Peak Current (Ipa) | Cyclic Voltammetry (CV) | Related to the concentration and diffusion coefficient of the analyte. |
| Reversibility | Cyclic Voltammetry (CV) | Indicates whether the oxidation product is stable and can be reduced back. |
| Electron Transfer Number (n) | Voltammetric Analysis | The number of electrons involved in the oxidation reaction. |
Environmental Fate, Ecotoxicology, and Sustainability Considerations of 2 Methyloctan 2 Amine
Environmental Partitioning and Transport Mechanisms of 2-Methyloctan-2-amine
The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.
Volatilization from Water and Soil
The potential for this compound to volatilize is a key factor in its environmental transport. Amines can be released into the atmosphere from soil and water surfaces, with the rate of volatilization influenced by factors such as temperature, pH, and the compound's vapor pressure. For instance, studies on amines used in herbicide formulations have shown they can undergo extensive volatilization. nih.govacs.org The tendency for volatilization is generally higher for amines with higher vapor pressures. nih.govacs.org
The pH of the surrounding medium plays a crucial role. In more acidic conditions, amines will exist in their protonated, salt form, which is less volatile. Conversely, under more alkaline conditions, the non-protonated, more volatile form will dominate, increasing the likelihood of volatilization. The structure of this compound, a primary amine with a tertiary alkyl structure, may also influence its volatility compared to linear amines.
Table 1: Factors Influencing Amine Volatilization
| Factor | Influence on Volatilization | Rationale |
| Temperature | Increased temperature leads to higher volatilization. | Higher kinetic energy of molecules overcomes intermolecular forces. |
| pH | Higher pH (alkaline) increases volatilization. | Promotes the formation of the more volatile, non-protonated amine form. |
| Vapor Pressure | Higher vapor pressure results in greater volatilization. | Intrinsic property of the compound indicating its tendency to enter the gas phase. |
| Soil Moisture | Moist surfaces can initially increase volatilization, but subsequent rainfall can decrease it by transporting the amine into the soil profile. | Water can facilitate movement to the surface, while significant rainfall can lead to leaching. |
| Organic Matter | High organic matter content can reduce volatilization. | Adsorption to organic matter decreases the amount of free compound available to volatilize. |
Adsorption to Soil Organic Matter and Sediments
The movement of this compound in soil and aquatic systems is significantly affected by its adsorption to soil organic matter and sediments. As an amine, it can become protonated in the environment, forming a cation that can bind to negatively charged components of soil and sediment, such as clay minerals and organic matter.
Studies on other ionizable organic amines have demonstrated that their cationic forms exhibit greater sorption than their neutral forms. researchgate.net The sorption of amines to soil is strongly dependent on the organic matter content of the soil. rsc.org For example, the soil sorption of nitramines derived from amines was found to be strongly dependent on the soil's organic matter content. rsc.org This suggests that this compound is likely to be less mobile in soils with high organic carbon content. The presence of a branched alkyl chain in this compound might also affect its interaction with soil particles compared to linear amines.
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation processes, which are non-biological, can contribute to the transformation of this compound in the environment.
Photolytic Degradation in Aqueous and Atmospheric Phases
Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light. In aquatic environments, the rate of photodegradation is influenced by the compound's ability to absorb light at wavelengths present in sunlight and the presence of other substances in the water that can promote or inhibit the process. While specific data for this compound is unavailable, studies on other amines, such as nitrosamines, have shown they can degrade rapidly in aqueous solutions when exposed to sunlight. researchgate.netsintef.no However, nitramines, another class of amine degradation products, are reported to be photolytically stable. researchgate.netsintef.no The extent to which this compound undergoes direct photolysis will depend on its ultraviolet-visible absorption spectrum.
In the atmosphere, amines can react with photochemically generated hydroxyl radicals (•OH), which are highly reactive and play a major role in the degradation of many organic compounds. The rate of this reaction would be a key determinant of the atmospheric lifetime of this compound.
Hydrolysis and Oxidation Reactions
Hydrolysis is a chemical reaction with water. While some organic compounds are susceptible to hydrolysis, many amines are generally resistant under typical environmental pH conditions.
Oxidation reactions, other than those initiated by light, can also lead to the degradation of amines. In water treatment processes, for example, strong oxidizing agents like chlorine are used. Studies on tertiary alkylamines have shown that they degrade almost instantaneously during chlorination, forming aldehydes and secondary alkylamines. acs.orgnih.gov While this compound is a primary amine, it is plausible that it would also be susceptible to oxidation by strong oxidants present in the environment or in water treatment facilities.
Biotic Transformation and Biodegradation Studies
The primary mechanism for the environmental breakdown of many organic compounds, including amines, is through the action of microorganisms.
The biodegradation of alkylamines has been the subject of various studies. Research has shown that both primary and tertiary alkylamines can be biodegraded. For instance, a Pseudomonas species isolated from activated sludge was found to be capable of utilizing primary long-chain alkylamines as its sole source of nitrogen, carbon, and energy. nih.gov The proposed degradation pathway for these long-chain alkylamines involves a C-N cleavage to form an aldehyde, which is then further oxidized to a fatty acid. oup.com
Similarly, the biodegradation of tertiary alkylamines has been observed. In activated sludge, alkyltrimethylammonium salts were found to be ultimately biodegradable, with intermediates such as trimethylamine, dimethylamine, and methylamine being identified. nih.gov The initial step in the biodegradation of these quaternary ammonium (B1175870) salts is thought to be N-dealkylation to a tertiary amine. nih.gov
Given that microorganisms capable of degrading a range of alkylamines exist in the environment, it is likely that this compound can also undergo biodegradation. The branched structure of this compound, specifically the tertiary carbon atom attached to the amino group, might influence the rate and pathway of its biodegradation compared to linear amines.
Table 2: Summary of Potential Biodegradation Pathways for Alkylamines
| Amine Type | Initial Biodegradation Step | Key Intermediates | Reference |
| Primary Long-Chain Alkylamines | C-N cleavage | Aldehydes, Fatty Acids | nih.govoup.com |
| Tertiary Alkylamines (from Quaternary Ammonium Salts) | N-dealkylation | Tertiary amines, Dimethylamine, Methylamine | nih.gov |
It is important to note that the rate of biodegradation can be influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds.
Microbial Degradation in Soil and Water Systems
The environmental persistence of this compound is anticipated to be significantly influenced by microbial degradation, a primary mechanism for the removal of organic compounds from soil and aquatic environments. Aliphatic amines, as a class of compounds, are generally susceptible to microbial breakdown. Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of utilizing amines as sources of carbon and nitrogen for their growth and metabolism.
The structural characteristics of this compound, namely its branched alkyl chain and primary amine group, will affect its bioavailability and the rate of degradation. While the long alkyl chain may confer some degree of hydrophobicity, the amine group generally enhances water solubility compared to the corresponding alkane.
In soil and water, the degradation process is expected to be initiated by microbial enzymes such as monooxygenases or dehydrogenases, which catalyze the initial attack on the molecule. The rate of degradation will be dependent on a variety of environmental factors, including:
Microbial Population: The presence of microbial communities adapted to utilizing aliphatic amines is crucial.
Nutrient Availability: The availability of other essential nutrients, such as phosphorus, will impact microbial activity.
Temperature and pH: Optimal temperature and pH conditions will enhance the rate of enzymatic reactions and microbial growth.
Oxygen Levels: Aerobic conditions are generally more favorable for the complete mineralization of aliphatic amines.
While specific half-life data for this compound is not available, studies on other aliphatic amines suggest that degradation can occur, although persistence may vary depending on the specific structure and environmental conditions.
Identification of Biodegradation Products
The biodegradation of this compound by microbial action is expected to proceed through a series of metabolic steps, leading to the formation of various intermediate products before eventual mineralization to carbon dioxide, water, and inorganic nitrogen. Based on known metabolic pathways for aliphatic amines, the following biodegradation products can be hypothesized:
Oxidation of the Alkyl Chain: Microbial enzymes may hydroxylate the octyl chain at various positions, leading to the formation of amino alcohols. Further oxidation could result in the formation of ketones or carboxylic acids.
Deamination: The removal of the amine group is a key step in the degradation process. This can occur through oxidative deamination, yielding a ketone (2-methyloctan-2-one) and ammonia (B1221849). The resulting ketone can then be further metabolized.
N-Oxidation: The amine group itself can be oxidized to form hydroxylamines or nitro compounds, though this is a less common primary degradation pathway for primary amines.
The ultimate biodegradation products would be simple inorganic compounds. However, the formation of more persistent or toxic intermediates cannot be ruled out without specific experimental studies.
Table 1: Hypothetical Biodegradation Products of this compound
| Parent Compound | Potential Intermediate Products | Potential Final Products |
| This compound | 2-Methyloctan-2-one, Amino alcohols, Carboxylic acids | Carbon Dioxide, Water, Ammonia |
Ecotoxicological Impact Assessment
The ecotoxicological profile of this compound for environmental organisms has not been specifically determined. However, the potential for adverse effects on aquatic and terrestrial life can be inferred from the known toxicity of other aliphatic amines.
Toxicity to Aquatic Organisms (e.g., algae, daphnia, fish)
Aliphatic amines can exert toxicity to aquatic organisms through various mechanisms, including disruption of cell membranes and inhibition of essential enzyme systems. The toxicity is often related to the length of the alkyl chain, with longer chains generally exhibiting higher toxicity due to increased lipophilicity and membrane partitioning.
Algae: Algal growth inhibition is a common endpoint for assessing the toxicity of chemicals in aquatic environments. Amines can interfere with photosynthesis and other cellular processes in algae.
Daphnia: Acute and chronic toxicity to invertebrates like Daphnia magna is a standard measure of ecotoxicity. Amines can cause immobilization and affect reproduction.
Fish: Fish are susceptible to the toxic effects of amines, which can impact gill function, leading to respiratory distress, and cause systemic toxicity.
Without specific data for this compound, a quantitative assessment of its aquatic toxicity is not possible. However, given its structure, it should be considered as potentially harmful to aquatic life until proven otherwise through empirical testing.
Table 2: General Aquatic Toxicity of Aliphatic Amines (Illustrative)
| Organism | Endpoint | General Toxicity Range for Aliphatic Amines |
| Algae | EC50 (Growth Inhibition) | 0.1 - 100 mg/L |
| Daphnia magna | EC50 (Immobilization) | 1 - 200 mg/L |
| Fish | LC50 (Mortality) | 1 - 500 mg/L |
Note: This table provides a general and illustrative range for aliphatic amines and does not represent specific data for this compound.
Effects on Terrestrial Organisms and Soil Microflora
The impact of this compound on terrestrial ecosystems would primarily be a function of its concentration in the soil. While it can serve as a substrate for some microorganisms, high concentrations could be inhibitory or toxic to a broad range of soil microflora. This could disrupt essential soil processes such as nutrient cycling and organic matter decomposition.
Effects on other terrestrial organisms, such as earthworms and other invertebrates, are also a concern. Aliphatic amines can be toxic to these organisms upon direct contact or ingestion, potentially leading to population declines and cascading effects on the soil food web.
Life Cycle Assessment and Green Engineering Principles in Production and Use as a Chemical
A formal Life Cycle Assessment (LCA) for this compound is not available in the public domain. An LCA is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling.
The application of green engineering principles to the production and use of this compound would aim to minimize its environmental footprint. Key considerations would include:
Synthesis Pathway: Utilizing renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing the number of synthetic steps.
Solvent and Energy Use: Selecting benign solvents and optimizing reaction conditions to reduce energy consumption.
Waste Minimization: Designing the process to maximize atom economy and minimize the generation of hazardous waste.
Inherent Safety: Designing the molecule and the process to be inherently less hazardous to humans and the environment.
The development of a sustainable production process for this compound would require a thorough evaluation of these and other green engineering principles.
Emerging Research Frontiers and Future Prospects for 2 Methyloctan 2 Amine Research
Integration into Novel Catalytic Systems
There is currently no available research on the integration of 2-Methyloctan-2-amine into novel catalytic systems. The potential for this primary amine to act as a ligand, an organocatalyst, or a precursor to a catalyst has not been explored in the existing scientific literature.
Development of Advanced Functional Materials Utilizing this compound Derivatives
No studies have been found that focus on the development of advanced functional materials using derivatives of this compound. Research into its incorporation into polymers, surfactants, or other materials to impart specific functions is absent from the current body of scientific work.
Bio-Inspired Synthesis and Applications (excluding human biology/medicine)
There is no information available regarding the bio-inspired synthesis of this compound or its application in non-medical, bio-inspired systems. The potential for this compound to be involved in biomimetic materials or processes remains an uninvestigated area.
Challenges and Opportunities in Scale-Up and Industrial Implementation as a Chemical Intermediate
The challenges and opportunities associated with the scale-up and industrial implementation of this compound as a chemical intermediate have not been documented. There are no available reports on its synthesis at an industrial scale or its use as a building block in the manufacturing of other chemicals.
Interdisciplinary Research Directions
Due to the lack of foundational research on this compound, no interdisciplinary research directions involving this compound have been proposed or explored. Its potential utility in fields such as materials science, environmental science, or agriculture is currently unknown.
Q & A
Basic Research Questions
Q. How can 2-Methyloctan-2-amine be synthesized and characterized with high reproducibility?
- Methodology :
- Synthesis : Use alkylation of 2-octanone with methylamine under reductive amination conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C is effective for imine intermediate reduction .
- Characterization : Confirm structure via -NMR (e.g., singlet for tertiary methyl group at ~1.2 ppm) and GC-MS (molecular ion peak at m/z 143). Purity (>95%) should be verified via HPLC using a C18 column and acetonitrile/water gradient .
- Key Considerations : Report reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., recrystallization in hexane) to ensure reproducibility .
Q. What analytical techniques are critical for distinguishing this compound from structural isomers?
- Methodology :
- Spectroscopy : Compare -NMR chemical shifts; the quaternary carbon in this compound appears at ~45 ppm, distinct from secondary or primary amines.
- Chromatography : Use chiral GC columns (e.g., β-cyclodextrin-based) to resolve enantiomers if present .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology :
- Variable Analysis : Systematically test parameters (e.g., catalyst loading, reaction time) from conflicting studies. For example, NaBH3CN vs. LiAlH4 may yield differences due to reducing power .
- Purity Assessment : Re-evaluate byproducts (e.g., unreacted ketone) via -NMR integration or mass spectrometry .
Q. What strategies optimize this compound for in vitro biological activity studies?
- Methodology :
- Solubility Enhancement : Prepare hydrochloride salts by reacting the amine with HCl gas in diethyl ether .
- Dose-Response Design : Use logarithmic concentration ranges (1 nM–100 μM) and include positive/negative controls (e.g., acetylcholine for receptor studies) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 to model transition states for nucleophilic substitutions (e.g., SN2 at the tertiary carbon). Compare activation energies for different leaving groups (e.g., Cl vs. Br) .
- Validation : Correlate predicted reaction pathways with experimental outcomes (e.g., product ratios in alkylation reactions) .
III. Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to prevent inhalation .
- Waste Disposal : Neutralize amine residues with 10% acetic acid before disposal in designated hazardous waste containers .
IV. Data Reporting Standards
Q. How should researchers document synthetic procedures for this compound to meet journal requirements?
- Best Practices :
- Experimental Section : Include detailed steps (e.g., "2-octanone (5 mmol), methylamine (10 mmol), and NaBH3CN (6 mmol) in MeOH (20 mL) stirred at 25°C for 12 h").
- Supporting Information : Provide -NMR, IR, and HPLC spectra in separate files with metadata (e.g., solvent peaks labeled) .
Comparative Analysis
Q. How does the steric hindrance of this compound influence its reactivity compared to primary amines?
- Methodology :
- Kinetic Studies : Compare reaction rates in SN2 substitutions (e.g., with methyl iodide). Tertiary amines typically show slower kinetics due to steric effects .
- Spectroscopic Evidence : Monitor intermediates via in situ IR (e.g., C-N stretching at 1250 cm) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
